trypsinogen III - 120300-73-4

trypsinogen III

Catalog Number: EVT-1509152
CAS Number: 120300-73-4
Molecular Formula: C11H10N4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Trypsinogen III is predominantly sourced from the pancreas, where it is produced and stored until needed for digestion. It can also be found in other tissues, including the gastrointestinal tract and certain types of cancer cells, indicating its broader biological significance beyond digestion .

Classification

Trypsinogen III belongs to the family of serine proteases, which are characterized by their use of a serine residue in their active site to perform nucleophilic attacks on peptide bonds. It is classified as a member of the trypsinogen family, which includes various isoforms that differ slightly in their amino acid sequences and functional properties .

Synthesis Analysis

Methods

The synthesis of trypsinogen III can be performed through various methods, including:

  • Recombinant DNA Technology: This involves inserting the gene encoding trypsinogen III into expression vectors within host cells like Pichia pastoris or Escherichia coli. The recombinant cells then produce trypsinogen, which can be harvested from the culture medium .
  • Purification Techniques: After synthesis, trypsinogen is purified using techniques such as ion-exchange chromatography and affinity chromatography. These methods exploit differences in charge and binding affinity to isolate the protein from other cellular components .

Technical Details

The production process often requires careful control of environmental conditions (pH, temperature) to prevent autocatalytic activation during fermentation. The use of specific proteases for controlled activation post-purification is also common .

Molecular Structure Analysis

Structure

The molecular structure of trypsinogen III consists of a polypeptide chain that folds into a characteristic three-dimensional shape essential for its enzymatic function. The zymogen form contains an activation peptide that must be cleaved to activate the enzyme.

Data

  • Molecular Weight: Approximately 24 kDa.
  • Amino Acid Sequence: Composed of about 221 amino acids with specific regions responsible for its zymogenic properties and catalytic activity once activated .
Chemical Reactions Analysis

Reactions

The primary reaction involving trypsinogen III is its conversion to active trypsin through hydrolysis. This reaction typically occurs in the presence of enteropeptidase or through autocatalytic mechanisms under specific conditions.

Technical Details

  • Activation Process: The cleavage occurs at the bond between lysine and isoleucine residues in the activation peptide. This process can be monitored using chromogenic substrates that release colored products upon cleavage by trypsin .
Mechanism of Action

Process

The mechanism by which trypsinogen III functions involves several steps:

  1. Activation: Trypsinogen is converted into trypsin by cleavage of its activation peptide.
  2. Substrate Binding: The active site of trypsin binds to substrate proteins.
  3. Catalysis: Trypsin catalyzes the hydrolysis of peptide bonds, facilitating protein digestion.

Data

Research indicates that trypsin exhibits specificity for basic amino acids (lysine and arginine) at the P1 position of substrates, which is critical for its digestive function .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Trypsinogen III is soluble in aqueous solutions under physiological conditions.
  • Stability: It remains stable at low pH but can become activated or denatured at higher pH levels.

Chemical Properties

  • pH Optimum: The optimal pH for enzymatic activity is around 8.0.
  • Enzymatic Activity Measurement: Activity can be quantified using synthetic substrates that yield measurable products upon cleavage .
Applications

Scientific Uses

Trypsinogen III has several applications in scientific research and industry:

  • Biotechnology: Used in recombinant protein production and purification processes.
  • Clinical Diagnostics: Its levels can serve as biomarkers for pancreatic diseases.
  • Proteomics: Employed in mass spectrometry for protein digestion prior to analysis.
Molecular Characterization of Trypsinogen III

Gene Structure and Isoform Classification

Genomic Localization: PRSS3 Gene and Splice Variants

The PRSS3 gene (officially designated serine protease 3) resides on human chromosome 9p13.3 and spans approximately 48.5 kb of genomic DNA [2]. It generates multiple splice variants encoding functionally distinct isoforms:

  • PRSS3-V1 (TRY4): Features an alternative 72-amino-acid N-terminal leader sequence, resulting in intracellular localization. Predominantly expressed in the brain.
  • PRSS3-V2 (Mesotrypsinogen): Contains a classical secretory signal peptide, directing it to the pancreatic duct and other extracellular sites [5] [9].Differential promoter usage and exon splicing mechanisms regulate tissue-specific expression of these isoforms.

Table 1: PRSS3 Isoforms and Features

IsoformTranscript IDSignal PeptidePrimary Sites of Expression
PRSS3-V1NM_007343.3Non-classicalBrain, keratinocytes
PRSS3-V2NM_002771.4ClassicalPancreas, liver, duodenum

Phylogenetic Relationship with Other Trypsinogen Isoforms (PRSS1, PRSS2)

Trypsinogen III (PRSS3) belongs to a trypsinogen subfamily clustered with anionic trypsinogens, distinct from the cationic PRSS1 group:

  • Sequence Identity: Shares ~70% amino acid identity with PRSS1 (cationic) and PRSS2 (anionic) isoforms [1] [8].
  • Functional Divergence: Unlike PRSS1/PRSS2, PRSS3 exhibits intrinsic resistance to endogenous trypsin inhibitors (e.g., SPINK1) due to a unique Gly198Glu substitution near its substrate-binding pocket [4].Phylogenetic analyses place PRSS3 in teleost trypsinogen Group II, contrasting with grass carp trypsinogen (Group I) and human PRSS1 (Group IA) [1].

Evolutionary Conservation Across Vertebrates

PRSS3 orthologs show remarkable conservation from fish to mammals:

  • Teleosts: Topmouth culter (Culter alburnus) trypsinogen groups with PRSS3 homologs, showing conserved catalytic triads (His63, Asp108, Ser203) [1].
  • Avians: Chicken trypsinogen II subfamily shares calcium-binding loops and disulfide architectures with human PRSS3 [8].
  • Mammals: Mouse trypsinogen T9 (a PRSS3 ortholog) retains autolysis resistance mechanisms via calcium-stabilized loops [4]. This conservation underscores critical roles in vertebrate digestion and cellular regulation.

Protein Structure and Post-Translational Modifications

Activation Peptide Sequence and Enterokinase Cleavage Sites

Trypsinogen III contains a 9–10 residue activation peptide ending in the motif Asp-Asp-Asp-Asp-Lys (DDDDK↓). Enteropeptidase (EP) cleaves after Lys23, releasing the activation peptide and exposing the new N-terminal Ile24 of mature mesotrypsin [6] [10]. Key structural features include:

  • Electrostatic Steering: The DDDDK sequence positions Lys23 into EP's catalytic pocket via salt bridges with EP heavy-chain residues (Glu78, Glu82).
  • Activation Kinetics: PRSS3 activation by EP is 3-fold faster than PRSS1 due to enhanced heavy-chain-mediated substrate recruitment [6].

Disulfide Bond Architecture and Stability Mechanisms

PRSS3 folds via six conserved disulfide bonds critical for structural integrity:

  • Core Bonds: Cys42-Cys58, Cys168-Cys182, Cys191-Cys220 anchor the serine protease domain.
  • Unique Bond: Cys136-Cys201 stabilizes the autolysis loop, impeding autodegradation [10].Disruption of Cys138-Cys179 (equivalent to Cys136-Cys201 in humans) in mouse T9 increases autocatalytic degradation by >80% [4].

Table 2: Structural Domains of Trypsinogen III

Domain/RegionFunctional RoleKey Residues/Features
Activation peptideMaintains zymogen inactivityDDDDK↓ cleavage motif
Calcium-binding loopStabilizes structure; prevents autolysisAsp102, Gly104, Glu82
Autolysis loopControls self-digestion susceptibilityCys136-Cys201 disulfide bond
Catalytic triadMediates proteolytic activityHis68, Asp108, Ser203

Calcium-Binding Domains and Autolysis Resistance

Calcium binding induces conformational changes that protect PRSS3 from autolysis:

  • Binding Site: Comprises Asp102, Gly104, and Glu82, forming a high-affinity pocket (Kd ≈ 0.1 µM) [7].
  • Autolysis Resistance: Calcium occupancy rigidifies loops surrounding catalytic residues, reducing autolytic cleavage rates by >50% compared to PRSS1 [4] [7]. Hereditary pancreatitis mutations like Arg122Cys disrupt calcium coordination, accelerating self-digestion and promoting pathological trypsin activity [7].

Functional Roles and Pathological Implications of Trypsinogen III

Properties

CAS Number

120300-73-4

Product Name

trypsinogen III

Molecular Formula

C11H10N4

Synonyms

trypsinogen III

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